4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
4-(1,3-Benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Mode of Action
Benzothiazole derivatives are known to interact with various biological targets, potentially leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been studied for their potential anti-tubercular activity, suggesting they may interact with pathways related to bacterial growth and survival .
Result of Action
Benzothiazole derivatives have been studied for their potential anti-tubercular activity, suggesting they may have effects on bacterial cells .
Preparation Methods
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like piperidine . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
4-(1,3-Benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzothiazole derivatives are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents . Additionally, these compounds are used in the development of fluorescent probes and imaging agents for various biological applications .
Comparison with Similar Compounds
4-(1,3-Benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide can be compared with other benzothiazole derivatives, such as N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides . While both compounds share the benzothiazole core, their unique substituents confer different biological activities and properties. For instance, N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides have been studied for their optical materials and biological potential . The uniqueness of this compound lies in its specific piperidine and phenyl substituents, which may enhance its biological activity and selectivity .
Biological Activity
4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide is a compound within the benzothiazole derivative class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the following chemical formula:
Property | Value |
---|---|
Molecular Formula | C19H19N3OS |
Molecular Weight | 345.43 g/mol |
CAS Number | 478256-78-9 |
This compound features a benzothiazole moiety linked to a phenylpiperidine structure, which is crucial for its biological activity.
Benzothiazole derivatives typically interact with various biological targets, influencing cellular processes. The proposed mechanisms of action for this compound include:
- Antimicrobial Activity : Studies suggest that this compound exhibits anti-tubercular properties by interfering with bacterial growth pathways.
- Anticancer Activity : Preliminary research indicates that it may induce cytotoxic effects in cancer cells. Molecular docking studies have shown that it can bind to DNA and inhibit topoisomerase II, a target in cancer therapy .
Biological Activity Data
Recent studies have provided insights into the biological activity of this compound. Here are some key findings:
Anticancer Studies
In a study focused on benzothiazole derivatives, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 7.9 µM to 92 µM across different types of cancer cells .
Antimicrobial Studies
The compound has also been evaluated for its antimicrobial properties. It was found to inhibit the growth of certain bacteria effectively, suggesting potential applications in treating infections caused by resistant strains .
Case Studies
Several case studies illustrate the potential of this compound:
-
Cancer Cell Line Study :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Results : The compound exhibited significant growth inhibition with an IC50 value of approximately 50 µM after 48 hours of treatment.
- Antimicrobial Efficacy :
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(20-15-6-2-1-3-7-15)22-12-10-14(11-13-22)18-21-16-8-4-5-9-17(16)24-18/h1-9,14H,10-13H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLFVGMJMZTKFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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